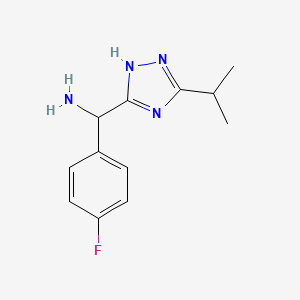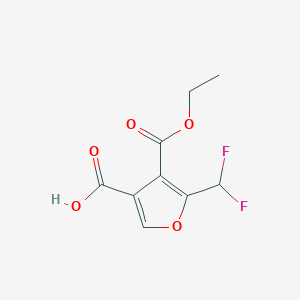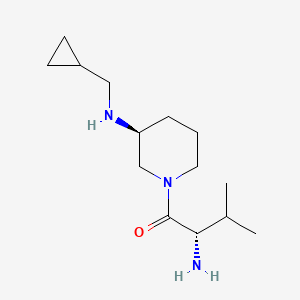
Methyl 4-bromo-5-nitrofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-5-nitrofuran-2-carboxylate is a heterocyclic compound that belongs to the class of nitrofurans. Nitrofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a bromine atom, a nitro group, and a methyl ester group attached to a furan ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-5-nitrofuran-2-carboxylate typically involves the nitration and bromination of furan derivatives. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran is then brominated using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as gold nanoclusters or copper carbide and cobalt nitride on porous carbon have been employed to improve the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Esterification: The carboxylate group can undergo esterification reactions to form different esters.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF).
Esterification: Alcohols, acid catalysts.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furan derivatives.
Esterification: Formation of various esters.
Applications De Recherche Scientifique
Methyl 4-bromo-5-nitrofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new drugs to combat bacterial resistance.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of methyl 4-bromo-5-nitrofuran-2-carboxylate involves its interaction with bacterial enzymes. The nitro group is reduced by bacterial nitroreductases to form reactive intermediates that can inhibit essential bacterial processes such as DNA, RNA, and protein synthesis . This leads to the disruption of bacterial cell function and ultimately cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-nitrofuran-2-carboxylate: Similar structure but lacks the bromine atom.
2-Acetyl-5-nitrofuran: Contains an acetyl group instead of a carboxylate group.
N-(5-acetyl-2-nitrofuran-3-yl)acetamide: Contains an acetamide group.
Uniqueness
Methyl 4-bromo-5-nitrofuran-2-carboxylate is unique due to the presence of both a bromine atom and a nitro group on the furan ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and medicinal applications .
Propriétés
Formule moléculaire |
C6H4BrNO5 |
|---|---|
Poids moléculaire |
250.00 g/mol |
Nom IUPAC |
methyl 4-bromo-5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C6H4BrNO5/c1-12-6(9)4-2-3(7)5(13-4)8(10)11/h2H,1H3 |
Clé InChI |
VIDRMCCYKNBOSD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(O1)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11787054.png)

![5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B11787074.png)

![2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11787085.png)


![2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787097.png)






